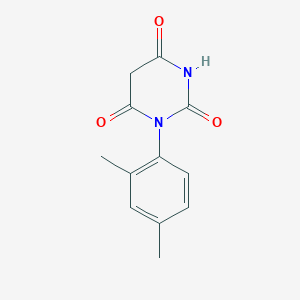

1-(2,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

An efficient method for the synthesis of similar pyrimidine derivatives has been developed by treating 2-hydroxychalcones and 1,3-dimethylbarbituric acid in refluxing toluene in the presence of amberlyst-15 as a catalyst in air . The process involves a domino sequence of Michael addition, cyclization, and aerial oxidation .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring with two nitrogen atoms and four carbon atoms. The specific structure of “this compound” would include additional functional groups attached to the pyrimidine ring .Chemical Reactions Analysis

The synthesis of “this compound” involves a series of chemical reactions, including Michael addition, cyclization, and aerial oxidation . These reactions lead to the formation of the pyrimidine ring and the attachment of the 2,4-dimethylphenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For instance, similar compounds have been described as having interesting properties of free rotation around the bond linking the two heterocyclic moieties .Scientific Research Applications

Synthesis and Chemical Properties

The compound and its derivatives have been the subject of diverse synthetic methodologies, highlighting their significance in chemical synthesis. A study by Kobayashi et al. (2000) demonstrated a one-step synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)-Diones using 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, showcasing the compound's utility in producing heterocyclic compounds with potential biological activities (Kobayashi et al., 2000). Similarly, Elinson et al. (2018) reported a fast and efficient 'on-solvent' cascade assembling of the compound with salicylaldehydes, yielding derivatives with pharmacologically active fragments (Elinson et al., 2018).

Molecular Modeling and Potential Biological Activities

The compound and its derivatives have been explored for their potential biological applications, particularly in the realm of anticancer drug development. For instance, a study by Santana et al. (2020) highlighted the synthesis of chromene derivatives from dimedone and barbituric acid, with subsequent molecular modeling studies suggesting potential as DNA intercalators, qualifying them as leads for new anticancer drugs (Santana et al., 2020).

Structural Analysis and Interactions

Extensive structural analysis has been conducted on the compound's derivatives, revealing intricate intermolecular interactions and potential for molecular recognition. For example, a study by Silva et al. (2005) delved into the structures of various derivatives, uncovering no direction-specific intermolecular interactions but detailing the presence of intramolecular hydrogen bonds, contributing to the understanding of molecular arrangements and interactions in these compounds (Silva et al., 2005).

properties

IUPAC Name |

1-(2,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7-3-4-9(8(2)5-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDUXFLNNGLJKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)CC(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677476 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2406580.png)

![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2406581.png)

![Methyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2406586.png)

![N-(4-acetylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406589.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2406594.png)